molecular formula C17H15Cl2N3O5S B3664771 2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3664771
M. Wt: 444.3 g/mol
InChI Key: YQMATACPJUCZBQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, nitrophenyl, pyrrolidinyl, and sulfonyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of nitro groups to the aromatic ring using concentrated nitric acid and sulfuric acid.

    Chlorination: Introduction of chlorine atoms through diazotisation and subsequent chlorination.

    Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Amidation: Formation of the benzamide core through reaction with amines.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-nitrophenyl)benzamide
  • 2,4-dichloro-N-(4-methyl-3-nitrophenyl)benzamide
  • 2,4-dichloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to the presence of the pyrrolidinyl and sulfonyl groups, which confer distinct chemical properties and biological activities. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2,4-dichloro-N-(3-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O5S/c18-14-10-15(19)16(28(26,27)21-6-1-2-7-21)9-13(14)17(23)20-11-4-3-5-12(8-11)22(24)25/h3-5,8-10H,1-2,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMATACPJUCZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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